4'-Hydroxymethyl Tolcapone Sulfate
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Overview
Description
4’-Hydroxymethyl Tolcapone Sulfate is a derivative of Tolcapone, an orally active inhibitor of central and peripheral catechol-O-methyltransferase (COMT). This compound is known for its potential antiparkinsonian properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxymethyl Tolcapone Sulfate typically involves the hydroxymethylation of TolcaponeSpecific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxymethyl Tolcapone Sulfate involves large-scale chemical synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. Key steps include the preparation of Tolcapone, hydroxymethylation, and subsequent sulfonation .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxymethyl Tolcapone Sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitro group in the Tolcapone structure can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated, aminated, and substituted derivatives of 4’-Hydroxymethyl Tolcapone Sulfate .
Scientific Research Applications
4’-Hydroxymethyl Tolcapone Sulfate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying COMT inhibitors.
Biology: Investigated for its effects on enzyme activity and metabolic pathways.
Medicine: Explored for its potential therapeutic effects in treating Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 4’-Hydroxymethyl Tolcapone Sulfate involves the inhibition of catechol-O-methyltransferase (COMT). This enzyme is responsible for the degradation of catecholamines, including dopamine. By inhibiting COMT, 4’-Hydroxymethyl Tolcapone Sulfate increases the availability of dopamine in the brain, thereby enhancing dopaminergic activity. This mechanism is particularly beneficial in the treatment of Parkinson’s disease .
Comparison with Similar Compounds
Tolcapone: The parent compound, also a COMT inhibitor, but without the hydroxymethyl and sulfate groups.
Entacapone: Another COMT inhibitor used in Parkinson’s disease treatment, with a different chemical structure.
Opicapone: A newer COMT inhibitor with a longer duration of action compared to Tolcapone and Entacapone.
Uniqueness: 4’-Hydroxymethyl Tolcapone Sulfate is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other COMT inhibitors. These modifications can potentially enhance its efficacy and reduce side effects .
Properties
Molecular Formula |
C14H11NO9S |
---|---|
Molecular Weight |
369.31 g/mol |
IUPAC Name |
[2-hydroxy-5-[4-(hydroxymethyl)benzoyl]-3-nitrophenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO9S/c16-7-8-1-3-9(4-2-8)13(17)10-5-11(15(19)20)14(18)12(6-10)24-25(21,22)23/h1-6,16,18H,7H2,(H,21,22,23) |
InChI Key |
PYFINLMJZMHKAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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